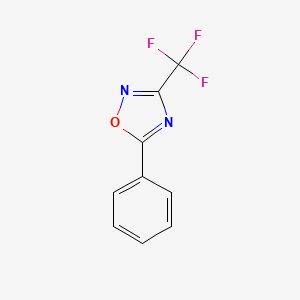![molecular formula C11H16ClNO3 B14398180 2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride CAS No. 88720-20-1](/img/structure/B14398180.png)
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride is an organic compound that features a methoxy and methyl-substituted phenyl ring attached to an amino acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride typically involves the reaction of 4-methoxy-3-methylbenzylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloroacetic acid, leading to the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methylphenylmethylamino acetic acid.
Reduction: Formation of 2-[(4-Methoxy-3-methylphenyl)methylamino]ethanol.
Substitution: Formation of 2-[(4-Methylphenyl)methylamino]acetic acid derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Methylphenyl)methylamino]acetic acid
- 4-Methoxy-3-methylphenylboronic acid
- 3-(4-Methoxy-3-methylphenyl)acrylic acid
Uniqueness
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the amino acetic acid moiety provides a versatile scaffold for further modifications and applications.
Propiedades
Número CAS |
88720-20-1 |
|---|---|
Fórmula molecular |
C11H16ClNO3 |
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
2-[(4-methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8-5-9(3-4-10(8)15-2)6-12-7-11(13)14;/h3-5,12H,6-7H2,1-2H3,(H,13,14);1H |
Clave InChI |
BGEPYHOWCPPSJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CNCC(=O)O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
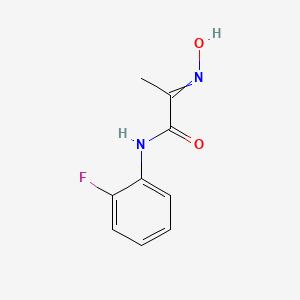
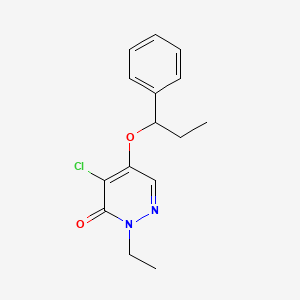
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)


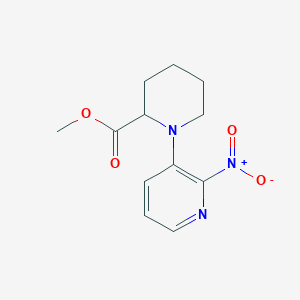
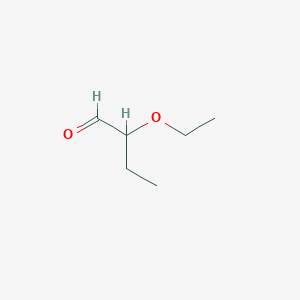

![4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14398161.png)

![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
